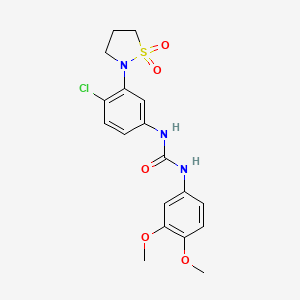
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H20ClN3O5S and its molecular weight is 425.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea (CAS No. 950474-51-8) is a synthetic compound noted for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H21ClN2O4S2
- Molecular Weight : 429.0 g/mol
- Structure : The compound consists of a chlorinated phenyl ring, an isothiazolidine moiety, and a urea group, which may contribute to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The isothiazolidine-1,1-dioxide moiety is believed to play a crucial role in modulating enzyme activities and receptor interactions.
Biological Activity Overview
Recent studies have highlighted several key areas regarding the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of compounds containing the isothiazolidine structure exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various pathogens, including those responsible for tropical diseases such as malaria and leishmaniasis .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound were evaluated using the MTT assay on different cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against several cancer cell types, with EC50 values indicating moderate to high activity .
Case Studies
- Antileishmanial Activity : In vitro studies demonstrated that the compound effectively reduced the viability of Leishmania panamensis amastigotes at concentrations yielding significant inhibition percentages (EC50 < 25 μM). This suggests potential as a therapeutic agent against leishmaniasis .
- Antimalarial Activity : The compound was also tested against Plasmodium falciparum, where it showed promising results in inhibiting parasite growth with a notable reduction in lactate dehydrogenase (LDH) release from damaged cells, indicative of its antiparasitic efficacy .
Data Tables
| Activity | Cell Line/Pathogen | EC50 Value (μM) | Activity Level |
|---|---|---|---|
| Antileishmanial | Leishmania panamensis | < 25 | High |
| Antimalarial | Plasmodium falciparum | < 50 | Moderate to High |
| Cytotoxicity | Various Cancer Cell Lines | 10 - 30 | Moderate |
Propiedades
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-26-16-7-5-13(11-17(16)27-2)21-18(23)20-12-4-6-14(19)15(10-12)22-8-3-9-28(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCMYSHYWTZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













